1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-25-14-7-6-10(18)8-12(14)20-16(23)19-11-4-2-3-5-13(11)21-15(22)9-26-17(21)24/h6-8,11,13H,2-5,9H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBZTOVDDVDYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCCC2N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.
Substitution Reactions: The final compound can be obtained by introducing the 5-chloro-2-methoxyphenyl and cyclohexyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazolidine derivatives exhibit significant anticancer properties. A study demonstrated that thiazolidine-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, making these compounds promising candidates for further development as anticancer agents .
Antidiabetic Properties
Thiazolidine derivatives are also recognized for their role in diabetes management. They function as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. A comprehensive review highlighted the efficacy of thiazolidine derivatives in improving insulin sensitivity and reducing blood glucose levels in diabetic models .
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. A study evaluated the antibacterial activity of thiazolidine derivatives against Gram-positive and Gram-negative bacteria, revealing promising results. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .
Case Study 1: Anticancer Efficacy
In a research study focusing on a series of thiazolidine derivatives, including the compound , researchers observed a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized MTT assays to quantify cell viability and found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Diabetes Management
A clinical trial involving diabetic rat models treated with thiazolidine-based compounds demonstrated a marked reduction in fasting blood glucose levels compared to control groups. The study reported that the administration of these compounds improved insulin sensitivity and reduced HbA1c levels, indicating their potential utility in managing type 2 diabetes .
Case Study 3: Antimicrobial Testing
A series of synthesized thiazolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazolidine structure enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) showing effectiveness at low concentrations .
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Table 1: Structural and Pharmacological Comparison of Urea Derivatives
Key Observations:
- PQ401: Shares the 5-chloro-2-methoxyphenyl urea core but replaces the thiazolidinone-cyclohexyl group with a quinoline moiety. It inhibits tropomyosin receptor kinase (Trk), suggesting that the chloro-methoxy group is critical for receptor binding .
- Anticonvulsant Ureas (5f, 5n, 5p): These benzothiazole-azetidinone ureas highlight the importance of electron-withdrawing substituents (e.g., F, CH₃) on the benzothiazole ring for anticonvulsant efficacy. The absence of toxicity at 30 mg/kg suggests urea derivatives may have favorable safety profiles .
- Thiazolidinone Analogs (): The compound in shares the thiazolidinone-dioxo group but incorporates a tetrahydrofuran-methyl chain instead of cyclohexyl. This modification may alter solubility or target selectivity.
- Thiadiazole Urea (): Demonstrates that heterocyclic rings (thiadiazole vs. thiazolidinone) influence bioactivity. Thiadiazoles are often associated with anticancer activity, while thiazolidinones are linked to anti-inflammatory or metabolic effects .
Toxicity and Selectivity
- Compounds with chloro-methoxy groups (e.g., PQ401) and benzothiazole-azetidinones () show low toxicity, suggesting that the target compound’s substituents may confer similar safety.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C19H22ClN3O3S
- Molecular Weight : 405.91 g/mol
- CAS Number : 2097897-17-9
The compound features a urea linkage and a thiazolidinone moiety, which are critical for its biological activity. The presence of the chloro and methoxy groups on the phenyl ring may enhance its interaction with biological targets.
Biological Activity Overview
This compound exhibits a broad spectrum of biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazolidinone derivatives. For instance, thiazolidinone compounds have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism : Induction of apoptosis through intrinsic and extrinsic pathways has been observed in HeLa cells treated with similar thiazolidinone derivatives .
Antimicrobial Activity
Compounds with urea and thiazolidinone functionalities have demonstrated antimicrobial properties:
- Activity Spectrum : Effective against Gram-positive and Gram-negative bacteria, with some derivatives showing antifungal activity as well .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory activity:
- Research Findings : Similar compounds have been reported to inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases .
Case Studies and Experimental Data
- Antitumor Activity : A related thiazolidinone derivative exhibited GI50 values ranging from 15.1 to 28.7 μM against various cancer cell lines, indicating significant antiproliferative effects .
- Antimicrobial Studies : A study reported that thiazolidinone derivatives showed minimum inhibitory concentrations (MICs) as low as 8 μg/mL against certain bacterial strains .
- In Vivo Studies : Animal models treated with similar urea derivatives showed reduced tumor growth rates compared to controls, supporting the in vitro findings .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and immune responses.
Comparative Analysis Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazolidinone derivatives | Induction of apoptosis |
| Antimicrobial | Urea derivatives | Broad-spectrum antimicrobial effects |
| Anti-inflammatory | Thiazolidinones | Inhibition of cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
